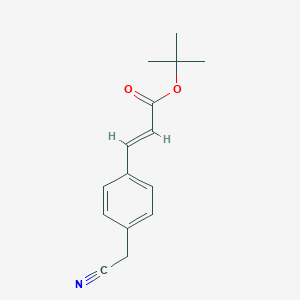

Tert-butyl 4-(cyanomethyl)cinnamate

Description

The exact mass of the compound Tert-butyl 4-(cyanomethyl)cinnamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 4-(cyanomethyl)cinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(cyanomethyl)cinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGFRQZECZHVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700580 | |

| Record name | tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120225-74-3 | |

| Record name | tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its diverse derivatives stand as a testament to nature's ingenuity in chemical design. Found abundantly in various plants, these compounds have long been recognized for their therapeutic properties. Modern scientific inquiry has further illuminated their potential, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of cinnamic acid derivatives, offering a valuable resource for researchers and professionals in drug discovery and development.[1][2][3][4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cinnamic acid derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines, including breast, colon, lung, prostate, and leukemia.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer progression.[5][6]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of various cinnamic acid derivatives has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected cinnamic acid derivatives against different human cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | A-549 (Lung) | 10.36 | [7][8] |

| Compound 1 | A-549 (Lung) | 11.38 | [8] |

| Compound 9 | A-549 (Lung) | 11.06 | [8] |

| Compound 4ii | HT-29 (Colon) | >100 | [9] |

| Compound 4ii | A-549 (Lung) | >100 | [9] |

| Compound 4ii | OAW-42 (Ovarian) | >100 | [9] |

| Compound 4ii | MDA-MB-231 (Breast) | >100 | [9] |

| Compound 4ii | HeLa (Cervical) | >100 | [9] |

| Cinnamic Acid-Harmine Hybrid (Compound 36d, 36e, 36f) | HepG2 (Liver) | Not Specified | [5] |

| Caffeic Acid Phenethyl Ester (CAPE) & Tamoxifen | MCF-7 (Breast) | Not Specified | [10] |

| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | Not Specified | [10] |

| Compound 55p | Bel7402 (Hepatocellular Carcinoma) | 0.85 | [11] |

| Compound 55p | Bel7402/5-FU (Drug-resistant Hepatocellular Carcinoma) | 2.09 | [11] |

| Compound 55g | Bel7402 (Hepatocellular Carcinoma) | 1.03 | [11] |

| Compound 55g | Bel7402/5-FU (Drug-resistant Hepatocellular Carcinoma) | 2.17 | [11] |

| Staurosporine (Control) | HL60 (Leukemia) | 7.48 | [5] |

| Compound 4 | HL60 (Leukemia) | 8.09 | [5] |

| Staurosporine (Control) | MCF-7 (Breast) | 3.06 | [5] |

| Compound 4 | MCF-7 (Breast) | 3.26 | [5] |

| Staurosporine (Control) | A549 (Lung) | 3.7 | [5] |

| Compound 4 | A549 (Lung) | 9.34 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] This conversion results in a color change that can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of approximately 8 x 10³ cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for a further 24-48 hours.[13]

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[3][13]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.[1][14]

Key Signaling Pathway Inhibition

A primary mechanism underlying the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6.[1] Cinnamic acid derivatives can inhibit the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

Additionally, some derivatives modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is also involved in inflammatory responses.[2][15] For instance, trans-cinnamic acid has been shown to induce fibroblast migration through the p38-MAPK signaling pathway.[2]

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Quantitative Analysis of Anti-inflammatory Activity

The inhibitory effect of cinnamic acid derivatives on lipoxygenase (LOX), a key enzyme in the inflammatory pathway, is a common measure of their anti-inflammatory potential.

| Derivative | Soybean Lipoxygenase IC50 (µM) | Reference |

| Compound 4ii | Potent Inhibitor (IC50 not specified) | [9] |

| Compound 1i | >100 | [9] |

| Compound 2i | >100 | [9] |

| Compound 1a | 66 | [16] |

| Compound 2b (S isomer) | 6 | [16] |

| NDGA (Control) | 0.45 | [16] |

Experimental Protocol: Soybean Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of soybean lipoxygenase, which catalyzes the oxidation of linoleic acid.

Principle: Lipoxygenase activity is determined by measuring the formation of hydroperoxides from linoleic acid, which can be detected by an increase in absorbance at 234 nm.

Procedure:

-

Reagent Preparation:

-

Assay Mixture: In a cuvette, combine 840 µL of borate buffer, 100 µL of the lipoxygenase solution, and 10 µL of the test compound solution (or DMSO for control). Pre-incubate the mixture for 5 minutes at 25°C.[1]

-

Reaction Initiation: Start the reaction by adding 50 µL of the linoleic acid solution to the cuvette.[1]

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for 100 seconds using a spectrophotometer.[1]

-

Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100 The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of the test compound.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Cinnamic acid and its derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[17] Their mechanisms of action include disruption of cell membranes, inhibition of essential enzymes like ATPase, and prevention of biofilm formation.[1]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference | |---|---|---| | Cinnamic Acid | Staphylococcus aureus | High (256 to 4096) |[12] | | p-Coumaric Acid | Staphylococcus aureus | High (256 to 4096) |[12] | | Ferulic Acid | Staphylococcus aureus | High (256 to 4096) |[12] | | DM2 | Staphylococcus aureus | 16-64 | | | DM8 | Enterococcus faecium | 32 (MIC50) |[4] | | 4-Methoxycinnamic acid | Bacteria and Fungi | 50.4 - 449 µM |[18] | | Sinapic acid | Staphylococcus aureus | 558 µM |[18] | | 4-Chlorocinnamic acid | E. coli | 708 µM |[18] | | 4-Chlorocinnamic acid | B. subtilis | 708 µM |[18] | | Butyl cinnamate | Candida albicans | 626.62 µM |[19] | | 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM |[20] |

Experimental Protocol: Antibiofilm Activity against Staphylococcus epidermidis

This assay evaluates the ability of a compound to inhibit the formation of biofilms by S. epidermidis.

Principle: Biofilm formation is quantified by staining the adherent biomass with crystal violet. The amount of stained biofilm is proportional to the absorbance measured.

Procedure:

-

Bacterial Culture: Inoculate a fresh colony of S. epidermidis into Tryptic Soy Broth (TSB) and incubate overnight at 37°C.[21]

-

Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSB.[21]

-

Treatment and Incubation: In a 96-well plate, add 200 µL of the diluted bacterial culture to each well. Add the test compounds at various concentrations. Include a vehicle control. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.[22]

-

Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.[22]

-

Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.[22]

-

Washing: Remove the crystal violet solution and wash the wells again with PBS.

-

Solubilization: Add 200 µL of 95% ethanol or 33% (v/v) glacial acetic acid to each well to solubilize the bound crystal violet.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: A reduction in absorbance in the treated wells compared to the control indicates antibiofilm activity.

Antioxidant Activity: Neutralizing Harmful Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[9][17][20] They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage.[2][9]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity is often evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Derivative | DPPH Scavenging IC50 (µg/mL) | Reference |

| Cinnamic Acid | 0.18 | [16] |

| Acetylated Cinnamic Acid | 0.16 | [16] |

| Vitamin C (Standard) | 0.12 | [16] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare serial dilutions of the test compounds in methanol.

-

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A common ratio is 1:1 (v/v).[7]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[23]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[7] A blank containing only methanol and a control containing the DPPH solution and methanol (without the test compound) should also be measured.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100 The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Conclusion and Future Perspectives

Cinnamic acid and its derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, underscore their significant pharmacological potential. The structure-activity relationship studies are crucial in guiding the synthesis of more potent and selective derivatives.[3] While in vitro studies have provided compelling evidence of their efficacy, further in vivo investigations and clinical trials are necessary to translate these promising findings into tangible clinical applications. The continued exploration of this remarkable class of natural compounds holds great promise for addressing a wide range of human diseases.

References

- 1. 3.3. Soybean Lipoxygenase Inhibition Assay [bio-protocol.org]

- 2. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Soybean Lipoxygenase Inhibition Assay [bio-protocol.org]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study [mdpi.com]

- 20. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Antibacterial and Antibiofilm Activity of Closantel Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biomedres.us [biomedres.us]

Role of the tert-butyl group in molecular stability and reactivity

An In-depth Technical Guide on the Role of the tert-Butyl Group in Molecular Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a quaternary alkyl substituent, is a cornerstone of modern organic and medicinal chemistry. Its distinct steric bulk and electronic properties impart unique characteristics to molecules, profoundly influencing their stability, reactivity, and conformational preferences. This technical guide provides a comprehensive analysis of the multifaceted roles of the tert-butyl group. It delves into the principles of steric hindrance, electronic effects, and conformational locking, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The applications of this versatile functional group in organic synthesis, materials science, and particularly in drug design and development are explored, offering valuable insights for professionals in the chemical and pharmaceutical sciences.

Core Principles: The Influence of the tert-Butyl Group

The tert-butyl group, with its central quaternary carbon bonded to three methyl groups, exerts its influence primarily through two mechanisms: its significant size (steric effects) and its ability to donate electron density (electronic effects).

Steric Hindrance: The Bulky Guardian

The most defining feature of the tert-butyl group is its large, three-dimensional structure. This steric bulk physically obstructs the space around a reactive center, a phenomenon known as steric hindrance.[1] This hindrance is not merely a passive blockade but an active determinant of molecular reactivity and selectivity.

-

Kinetic Stabilization: The tert-butyl group is widely used for the kinetic stabilization of compounds.[2][3] By shielding a reactive functional group, it can prevent or significantly slow down unwanted reactions, such as oxidation or decomposition.[2] For example, 2,6-di-tert-butylphenol is a common antioxidant where the bulky groups protect the phenolic hydroxyl from radical attack.[1]

-

Reaction Selectivity: Steric hindrance can be exploited to control the regioselectivity of reactions. In electrophilic aromatic substitution on tert-butylbenzene, the bulky group sterically disfavors attack at the ortho positions, leading to a higher proportion of the para product.[4]

-

Inhibition of Reaction Pathways: The SN2 reaction, which requires a backside attack on a carbon center, is severely hindered by a tert-butyl group. Consequently, tertiary alkyl halides like tert-butyl chloride do not undergo SN2 reactions. Instead, they favor SN1 and E1 pathways that proceed through a stable carbocation intermediate.[5]

Caption: Steric hindrance from a tert-butyl group blocking nucleophilic attack.

Electronic Effects: An Electron-Donating Powerhouse

The tert-butyl group is an electron-donating group through two primary electronic effects:

-

Inductive Effect (+I): The alkyl groups are less electronegative than the sp² or sp-hybridized carbons they are often attached to, leading to a net donation of electron density through the sigma bonds.[6]

-

Hyperconjugation: The sigma bonds of the C-H and C-C bonds within the tert-butyl group can overlap with an adjacent empty or partially filled p-orbital (e.g., in a carbocation or a transition state). This delocalization of electrons stabilizes the molecule. The tert-butyl group, with its nine C-H bonds, is a potent hyperconjugative donor.[7][8]

These electron-donating properties are crucial for stabilizing reactive intermediates. The high stability of the tert-butyl carbocation is a classic example, making it readily formed in SN1 and E1 reactions.[5][8]

Conformational Locking: Enforcing Molecular Shape

In cyclic systems, particularly cyclohexanes, the steric bulk of the tert-butyl group plays a critical role in determining the molecule's conformation. Due to severe 1,3-diaxial steric strain, a tert-butyl group strongly disfavors the axial position.[9] The energy penalty for an axial tert-butyl group is so high (approximately 11.4 kJ/mol) that the cyclohexane ring is effectively "locked" in a chair conformation where the tert-butyl group occupies an equatorial position.[10][11] This conformational locking is a powerful tool in stereoselective synthesis, as it fixes the spatial orientation of other substituents on the ring.[12]

Caption: Conformational equilibrium of tert-butylcyclohexane.

Quantitative Data on tert-Butyl Group Effects

The influence of the tert-butyl group can be quantified through various thermodynamic and kinetic parameters.

Table 1: Thermodynamic and Conformational Data

| Parameter | Value | Significance | Reference(s) |

| A-Value | ~5.0 kcal/mol (~21 kJ/mol) | Measures the free energy difference between axial and equatorial conformers in cyclohexane. The large value confirms the strong preference for the equatorial position. | [10] |

| C-H Bond Dissociation Energy (BDE) | ~100 kcal/mol | The C-H bonds in a tert-butyl group are strong and sterically hindered, making them relatively unreactive towards radical abstraction. | [13][14] |

| Enthalpy of Formation (Gas Phase) | |||

| 4-tert-butylphenol | -187.3 ± 3.3 kJ/mol | Provides fundamental data for understanding the thermodynamic stability of substituted phenols. | [15] |

| 2,6-di-tert-butylphenol | -272.0 ± 4.0 kJ/mol | Illustrates the energetic contribution of multiple tert-butyl substitutions. | [15] |

Table 2: Kinetic and Reactivity Data

| Reaction | Substituent | Relative Rate | Observation & Rationale | Reference(s) |

| Electrophilic Nitration | H (Benzene) | 1 | Baseline for comparison. | [4] |

| CH₃ (Toluene) | ~25 | Activating due to induction and hyperconjugation. | [4] | |

| C(CH₃)₃ (t-Butylbenzene) | ~16 | Activating, but slightly less than methyl. Steric hindrance at ortho positions leads to high para selectivity (79.5%). | [4] | |

| Solvolysis of Benzyl Chlorides | 2,4,6-trimethyl | 5,500 | Significant rate increase due to electronic stabilization from three methyl groups. | [16] |

| 2,4,6-tri-t-butyl | 14,300 | Unexpectedly high reactivity attributed to "steric acceleration," where strain in the ground state is released in the transition state. | [16] | |

| Hydrolysis of tert-butyl formate (TBF) | pH 7, 22°C | t½ = 5 days | The neutral hydrolysis pathway is relatively slow. | [17] |

| pH 11, 22°C | t½ = 8 min | Hydrolysis is significantly accelerated under basic conditions. | [17] |

Role in Reaction Mechanisms and Synthesis

The unique properties of the tert-butyl group are leveraged in various reaction mechanisms and synthetic strategies.

Stabilization of Intermediates: The SN1/E1 Pathway

As mentioned, tert-butyl halides are classic substrates for SN1 and E1 reactions. The reaction proceeds via a planar, sp²-hybridized tert-butyl carbocation, which is stabilized by the inductive and hyperconjugative effects of the three methyl groups. This stable intermediate allows for reactions with weak nucleophiles (SN1) or elimination of a proton to form an alkene (E1).

Caption: SN1/E1 reaction pathway via a stable tert-butyl carbocation.

Protecting Group Chemistry

In multi-step synthesis, it is often necessary to protect a reactive functional group while another part of the molecule is modified. The tert-butyl group is used to form tert-butyl ethers to protect alcohols.[18] These ethers are stable to strong bases and many nucleophiles but can be easily removed under acidic conditions, making them a versatile tool for synthetic chemists.[3]

Caption: Logical workflow for using a tert-butyl protecting group in synthesis.

Applications in Drug Development

The tert-butyl group is a common motif in pharmaceuticals, where it is used to fine-tune a drug candidate's properties.[19]

-

Metabolic Stability: The strong, sterically hindered C-H bonds of a tert-butyl group are less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[20] Incorporating this group can block a metabolically vulnerable site, increasing the drug's half-life. However, the group itself can sometimes be a site of metabolism, typically through hydroxylation.[19]

-

Receptor Specificity and Potency: The bulk of the tert-butyl group can enhance binding affinity by occupying a specific hydrophobic pocket in a target receptor or enzyme. This can increase both the potency and selectivity of the drug. For example, in the cystic fibrosis drug Ivacaftor, one tert-butyl group boosts potency while another improves the pharmacokinetic profile.[19]

-

Improving Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to modulate a molecule's solubility and membrane permeability, which are critical for oral bioavailability.

However, its metabolic lability remains a concern. Research has focused on developing metabolically stable bioisosteres, such as the trifluoromethylcyclopropyl group, which mimic the shape and size of the tert-butyl group but are more resistant to oxidative metabolism.[20]

Key Experimental Protocols

Protocol: Synthesis of a tert-Butyl Ether (Alcohol Protection)

-

Objective: To protect a primary alcohol using isobutylene.

-

Reagents: Alcohol, isobutylene (or 2-methylpropene), strong acid catalyst (e.g., H₂SO₄ or a Lewis acid), and an inert solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the alcohol in the inert solvent.

-

Add a catalytic amount of the strong acid.

-

Cool the mixture (if necessary) and slowly bubble isobutylene gas through the solution or add liquid isobutylene.

-

Allow the reaction to stir at room temperature until completion, monitored by TLC or GC.

-

Quench the reaction with a weak base (e.g., sodium bicarbonate solution).

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

-

-

Mechanism: The acid protonates isobutylene to form the stable tert-butyl carbocation. The alcohol then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the tert-butyl ether.[18]

Protocol: Measurement of Solvolysis Rates

-

Objective: To determine the rate of solvolysis for an alkyl halide (e.g., 2,4,6-tri-t-butylbenzyl chloride).

-

Methodology: Conductometric analysis in a solvent mixture (e.g., 80% ethanol-water).

-

Procedure:

-

Prepare a dilute solution of the alkyl halide in the chosen solvent system.

-

Place the solution in a thermostated conductivity cell to maintain a constant temperature.

-

Measure the change in conductivity of the solution over time. The solvolysis reaction produces ions (e.g., H⁺ and Cl⁻), which increase the solution's conductivity.

-

The rate constant (k) is determined by plotting the appropriate function of conductivity versus time (e.g., for a first-order reaction, ln(G∞ - Gt) vs. time, where G is conductivity).

-

Repeat the experiment at several different temperatures to calculate the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation.[16]

-

Protocol: Determination of Redox Potentials

-

Objective: To measure the effect of tert-butyl substitution on the electronic properties of a redox-active molecule.

-

Methodology: Cyclic Voltammetry (CV).

-

Procedure:

-

Prepare a solution of the analyte (e.g., TTF-t-Bu-TAP) in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in CH₂Cl₂).[21]

-

Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Scan the potential of the working electrode linearly versus time and measure the resulting current.

-

The potential at which oxidation and reduction peaks occur provides information about the molecule's HOMO and LUMO energy levels.

-

Compare the voltammograms of the tert-butylated compound with its unsubstituted parent to quantify the electronic effect of the substitution.[21][22]

-

Conclusion

The tert-butyl group is far more than a simple, sterically demanding substituent. It is a strategic tool that chemists and drug developers employ to impart kinetic stability, control reaction pathways, enforce specific molecular conformations, and optimize the biological activity of therapeutic agents. Its influence stems from a predictable yet powerful combination of steric bulk and electron-donating properties. A thorough understanding of these principles, supported by quantitative data and established experimental methods, is essential for leveraging the full potential of the tert-butyl group in the design and synthesis of functional molecules.

References

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Butyl group - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. nbinno.com [nbinno.com]

- 6. organic chemistry - Why is methyl group more electron-donating than tert-butyl group? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. fiveable.me [fiveable.me]

- 8. quora.com [quora.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. chemistryschool.net [chemistryschool.net]

- 11. brainly.in [brainly.in]

- 12. brainly.com [brainly.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 18. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 19. hyphadiscovery.com [hyphadiscovery.com]

- 20. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Theoretical Yield Calculation of Tert-butyl 4-(cyanomethyl)cinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for calculating the theoretical yield of tert-butyl 4-(cyanomethyl)cinnamate. This compound is of interest in medicinal chemistry and drug development, and a thorough understanding of its synthesis and yield is crucial for efficient production and scale-up. This document outlines a plausible synthetic route, details the necessary calculations, and presents the information in a clear and accessible format.

Synthetic Pathway: The Horner-Wadsworth-Emmons Reaction

A reliable and widely used method for the synthesis of α,β-unsaturated esters like tert-butyl 4-(cyanomethyl)cinnamate is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aldehyde with a phosphonate-stabilized carbanion to form an alkene with high stereoselectivity, typically favoring the (E)-isomer.

For the synthesis of the target molecule, the proposed reaction involves the coupling of 4-(cyanomethyl)benzaldehyde with tert-butyl diethylphosphonoacetate in the presence of a suitable base.

Reaction Scheme:

Experimental Protocol

While a specific protocol for the synthesis of tert-butyl 4-(cyanomethyl)cinnamate is not widely published, a hypothetical yet realistic experimental procedure can be adapted from established protocols for similar Horner-Wadsworth-Emmons reactions. The following protocol is based on the reaction of a substituted benzaldehyde with a phosphonoacetate ester.

Materials:

-

4-(cyanomethyl)benzaldehyde

-

tert-Butyl diethylphosphonoacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl diethylphosphonoacetate (1.5 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, sodium hydride (1.6 mmol, 60% dispersion in mineral oil) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of 4-(cyanomethyl)benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure tert-butyl 4-(cyanomethyl)cinnamate.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:

-

Determine the molar masses of the reactants.

-

Calculate the number of moles of each reactant.

-

Identify the limiting reagent.

-

Calculate the theoretical yield of the product in moles.

-

Convert the theoretical yield from moles to grams.

Molar Masses and Quantitative Data

The following table summarizes the necessary quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 4-(cyanomethyl)benzaldehyde | C₉H₇NO | 145.16 |

| tert-Butyl diethylphosphonoacetate | C₁₀H₂₁O₅P | 252.24 |

| tert-Butyl 4-(cyanomethyl)cinnamate | C₁₅H₁₇NO₂ | 243.31[1] |

Step-by-Step Calculation

Based on the hypothetical experimental protocol outlined in Section 2, we will use the following amounts of reactants:

-

4-(cyanomethyl)benzaldehyde: Assume we start with a specific mass, for example, 1.45 g .

-

tert-Butyl diethylphosphonoacetate: The protocol suggests using 1.5 mmol for every 1.0 mmol of the aldehyde.

Step 1 & 2: Calculate Moles of Reactants

-

Moles of 4-(cyanomethyl)benzaldehyde:

-

Moles = Mass / Molar Mass

-

Moles = 1.45 g / 145.16 g/mol = 0.01 mol

-

-

Moles of tert-butyl diethylphosphonoacetate:

-

The molar ratio of phosphonate to aldehyde is 1.5:1.

-

Moles = 1.5 * 0.01 mol = 0.015 mol

-

Step 3: Identify the Limiting Reagent

The balanced chemical equation shows a 1:1 stoichiometric ratio between 4-(cyanomethyl)benzaldehyde and tert-butyl diethylphosphonoacetate.

-

We have 0.01 mol of 4-(cyanomethyl)benzaldehyde.

-

We have 0.015 mol of tert-butyl diethylphosphonoacetate.

Since we have fewer moles of 4-(cyanomethyl)benzaldehyde, it is the limiting reagent . The reaction will stop once all the 4-(cyanomethyl)benzaldehyde is consumed.

Step 4: Calculate Theoretical Yield in Moles

The stoichiometry of the reaction is 1:1. Therefore, the moles of product formed will be equal to the moles of the limiting reagent consumed.

-

Theoretical moles of tert-butyl 4-(cyanomethyl)cinnamate = 0.01 mol

Step 5: Calculate Theoretical Yield in Grams

-

Theoretical Yield (g) = Moles of Product * Molar Mass of Product

-

Theoretical Yield (g) = 0.01 mol * 243.31 g/mol

-

Theoretical Yield (g) = 2.43 g

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation can be visualized as follows:

Caption: Logical workflow for the theoretical yield calculation.

Conclusion

This guide has provided a comprehensive overview of the theoretical yield calculation for tert-butyl 4-(cyanomethyl)cinnamate via a Horner-Wadsworth-Emmons reaction. By following the detailed steps and utilizing the provided data, researchers and professionals in drug development can accurately predict the maximum potential output of this synthesis, aiding in process optimization and resource management. It is important to note that the actual experimental yield will likely be lower than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification. The percentage yield, calculated as (Actual Yield / Theoretical Yield) x 100%, provides a measure of the reaction's efficiency.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(cyanomethyl)cinnamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of tert-butyl 4-(cyanomethyl)cinnamate, a valuable intermediate in pharmaceutical research and development. The outlined procedure utilizes the Horner-Wadsworth-Emmons reaction, which is known for its high efficiency and stereoselectivity in forming (E)-alkenes.

Reaction Scheme

The synthesis of tert-butyl 4-(cyanomethyl)cinnamate is achieved through a Horner-Wadsworth-Emmons reaction between 4-(cyanomethyl)benzaldehyde and tert-butyl diethylphosphonoacetate. The phosphonate reagent is deprotonated with a strong base, such as sodium hydride, to form a stabilized carbanion, which then reacts with the aldehyde to yield the desired α,β-unsaturated ester.

Figure 1: General reaction scheme for the synthesis of tert-butyl 4-(cyanomethyl)cinnamate.

Caption: Reaction workflow for the synthesis of tert-butyl 4-(cyanomethyl)cinnamate.

Data Presentation

The following table summarizes the key reactants, reagents, and the product involved in the synthesis, along with their relevant quantitative data.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| 4-(cyanomethyl)benzaldehyde | Starting Material | C₉H₇NO | 145.16 | 1.0 |

| tert-Butyl diethylphosphonoacetate | Reagent | C₁₀H₂₁O₅P | 252.24 | 1.1 |

| Sodium Hydride (60% in mineral oil) | Base | NaH | 24.00 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | Solvent | C₄H₈O | 72.11 | - |

| tert-Butyl 4-(cyanomethyl)cinnamate | Product | C₁₅H₁₇NO₂ | 243.30 | - |

Experimental Protocol

Materials:

-

4-(cyanomethyl)benzaldehyde

-

tert-Butyl diethylphosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Preparation of the Ylide: a. To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen. c. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. d. Cool the flask to 0 °C using an ice bath. e. Slowly add a solution of tert-butyl diethylphosphonoacetate (1.1 equivalents) in anhydrous THF to the sodium hydride slurry via syringe over 15-20 minutes. f. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to yellowish solution.

-

Reaction with the Aldehyde: a. Cool the ylide solution back down to 0 °C. b. In a separate flask, dissolve 4-(cyanomethyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. c. Add the solution of 4-(cyanomethyl)benzaldehyde dropwise to the cooled ylide solution via syringe over 20-30 minutes. d. After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight (approximately 12-16 hours).

-

Work-up: a. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and add water and ethyl acetate. c. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with water and then with brine. e. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing the polarity). c. Collect the fractions containing the desired product, as determined by thin-layer chromatography (TLC). d. Combine the pure fractions and remove the solvent under reduced pressure to yield tert-butyl 4-(cyanomethyl)cinnamate as a solid or oil.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is the (E)-isomer due to the nature of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Caption: Step-by-step workflow for the synthesis of tert-butyl 4-(cyanomethyl)cinnamate.

Application Notes and Protocols for Tert-butyl 4-(cyanomethyl)cinnamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyanomethyl)cinnamate is a derivative of cinnamic acid, a class of compounds widely recognized for its diverse biological activities. Cinnamic acid and its derivatives are prevalent in nature and have been extensively studied for their therapeutic potential, exhibiting properties such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The unique structural features of tert-butyl 4-(cyanomethyl)cinnamate, combining a bulky tert-butyl ester, a cinnamate core, and a cyanomethyl group, suggest its potential as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.

The cyanocinnamic acid scaffold, in particular, has been identified as a key pharmacophore for the inhibition of monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism.[3] This document provides detailed application notes and generalized experimental protocols to guide researchers in exploring the medicinal chemistry applications of tert-butyl 4-(cyanomethyl)cinnamate.

Application Notes

Potential Therapeutic Applications

Based on the known biological activities of structurally related cinnamic acid derivatives, tert-butyl 4-(cyanomethyl)cinnamate holds promise in several therapeutic areas:

-

Oncology: The cyanocinnamic acid moiety is a known inhibitor of monocarboxylate transporters (MCTs), particularly MCT1.[3] These transporters are overexpressed in many cancer types and are responsible for the efflux of lactate, a product of glycolysis. By inhibiting MCT1, tert-butyl 4-(cyanomethyl)cinnamate could disrupt the metabolic plasticity of cancer cells, leading to intracellular acidification and cell death. This makes it a potential candidate for the development of novel anticancer agents, particularly for glycolytically active tumors.

-

Antimicrobial Agents: Cinnamic acid derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[4][5] The lipophilic nature of the tert-butyl group in tert-butyl 4-(cyanomethyl)cinnamate may enhance its ability to penetrate microbial cell membranes, potentially leading to potent antimicrobial effects. Its mechanism of action could involve the disruption of the cell membrane, inhibition of essential enzymes, or interference with microbial cell wall synthesis.[5]

-

Anti-inflammatory and Antioxidant Effects: Cinnamic acids are known to possess anti-inflammatory and antioxidant properties.[1] The core cinnamate structure can act as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data Summary

| Compound Class | Biological Activity | Assay | Cell Line / Organism | IC50 / MIC | Reference |

| Silyl Cyanocinnamic Acid Derivatives | MCT1 Inhibition | Lactate Uptake | WiDr (Colon Cancer) | Several-fold more potent than CHC | [3] |

| Silyl Cyanocinnamic Acid Derivatives | Anticancer | Cell Proliferation | WiDr (Colon Cancer) | Enhanced inhibition vs. CHC | [3] |

| Butyl Cinnamate | Antifungal | Microdilution | Candida albicans | 626.62 µM | [5] |

| 4-isopropylbenzylcinnamide | Antibacterial | Microdilution | Staphylococcus aureus | 458.15 µM | [5] |

| Ecdysteroid Cinnamate Ester | Trypanocidal | Amastigote Replication | Trypanosoma cruzi | 2.7 ± 0.1 µM | [6] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of tert-butyl 4-(cyanomethyl)cinnamate, adapted from standard laboratory procedures for similar compounds.

Protocol 1: Synthesis of Tert-butyl 4-(cyanomethyl)cinnamate

This protocol describes a potential two-step synthesis starting from 4-(cyanomethyl)benzaldehyde and tert-butyl acetate via a Horner-Wadsworth-Emmons reaction.

Materials:

-

4-(cyanomethyl)benzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Tert-butyl acetate

-

Lithium diisopropylamide (LDA)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Wittig-Horner reagent:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to 0 °C.

-

Add sodium hydride (1.2 equivalents) portion-wise with stirring.

-

Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Wittig-Horner Reaction:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 4-(cyanomethyl)benzaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ethyl 4-(cyanomethyl)cinnamate.

-

-

Transesterification to Tert-butyl ester:

-

In a separate flame-dried flask under an inert atmosphere, prepare LDA by adding n-butyllithium to diisopropylamine in THF at -78 °C.

-

Add tert-butyl acetate to the LDA solution.

-

Add the purified ethyl 4-(cyanomethyl)cinnamate to the reaction mixture.

-

Monitor the reaction by TLC.

-

-

Final Work-up and Purification:

-

Quench the reaction with saturated aqueous NH4Cl.

-

Perform an aqueous work-up as described in step 3.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-(cyanomethyl)cinnamate.

-

-

Characterization:

-

Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

-

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a general method for evaluating the cytotoxic effects of tert-butyl 4-(cyanomethyl)cinnamate on a cancer cell line.

Materials:

-

Cancer cell line (e.g., WiDr, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tert-butyl 4-(cyanomethyl)cinnamate (dissolved in DMSO to prepare a stock solution)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of tert-butyl 4-(cyanomethyl)cinnamate in a complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO at the highest concentration used).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 4 hours at 37 °C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Visualizations

Hypothetical Signaling Pathway

Caption: Proposed mechanism of action for tert-butyl 4-(cyanomethyl)cinnamate in cancer cells.

Experimental Workflow

Caption: General workflow for the synthesis and in vitro evaluation of tert-butyl 4-(cyanomethyl)cinnamate.

References

- 1. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]

- 6. Semisynthetic Ecdysteroid Cinnamate Esters and tert-Butyl Oxime Ether Derivatives with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging Tert-butyl 4-(cyanomethyl)cinnamate as a Versatile Precursor for the Synthesis of Bioactive Molecules

Introduction:

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The structural versatility of the cinnamic acid scaffold, with its reactive carboxylic acid function, phenyl ring, and α,β-unsaturated system, makes it an ideal starting point for the synthesis of novel therapeutic agents.[3] "Tert-butyl 4-(cyanomethyl)cinnamate" is a promising, yet underexplored, precursor molecule that offers multiple avenues for chemical modification to generate diverse libraries of potentially bioactive compounds.

This document provides detailed application notes and protocols for the use of tert-butyl 4-(cyanomethyl)cinnamate in the synthesis of various classes of bioactive molecules. The protocols outlined below focus on the selective modification of its key functional groups: the tert-butyl ester, the cyanomethyl group, and the carboxylic acid moiety that can be unmasked. These transformations lead to the formation of cinnamic acid amides, tetrazoles, and phenethylamines, all of which are important pharmacophores in drug discovery.

Application Note 1: Synthesis of Tert-butyl 4-(cyanomethyl)cinnamate via Knoevenagel Condensation

Background:

The Knoevenagel condensation is a classic and reliable method for the formation of carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. This reaction is particularly useful for the synthesis of cinnamic acid derivatives. In this protocol, tert-butyl 4-(cyanomethyl)cinnamate is synthesized from 4-(cyanomethyl)benzaldehyde and tert-butyl acetate.

Experimental Protocol:

Materials:

-

4-(cyanomethyl)benzaldehyde

-

tert-butyl acetate

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl acetate (1.5 equivalents) dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of 4-(cyanomethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-(cyanomethyl)cinnamate.

Logical Workflow for the Synthesis of Tert-butyl 4-(cyanomethyl)cinnamate:

Caption: Synthetic workflow for tert-butyl 4-(cyanomethyl)cinnamate.

Application Note 2: Conversion to 4-(Cyanomethyl)cinnamic Acid and Subsequent Amidation to Bioactive Amides

Background:

Cinnamic acid amides are a class of compounds that exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][4][5] The tert-butyl ester of the precursor can be selectively hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of novel amide derivatives.

Experimental Protocols:

Protocol 2.1: Hydrolysis of Tert-butyl 4-(cyanomethyl)cinnamate

Materials:

-

Tert-butyl 4-(cyanomethyl)cinnamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl 4-(cyanomethyl)cinnamate (1.0 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Carefully neutralize with a saturated aqueous NaHCO₃ solution.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield 4-(cyanomethyl)cinnamic acid.

Protocol 2.2: Amide Coupling of 4-(Cyanomethyl)cinnamic Acid

Materials:

-

4-(cyanomethyl)cinnamic acid

-

Amine of choice (e.g., p-anisidine) (1.0 equivalent)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

Procedure:

-

Dissolve 4-(cyanomethyl)cinnamic acid (1.0 equivalent) in anhydrous THF.[6]

-

Add the desired amine (1.0 equivalent) and the base (TEA or DIPEA, 2.0 equivalents).[6]

-

Cool the mixture to 0 °C and add EDC·HCl (1.5 equivalents) portion-wise.[6]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

-

Monitor the reaction by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or silica gel chromatography to obtain the desired amide.

Table 1: Potential Bioactivities of Cinnamic Acid Amide Derivatives

| Compound Class | Target | Bioactivity Metric (IC₅₀/MIC) | Reference Compound | Reference Value |

| Cinnamic Acid Amides | Monoamine Oxidase B (MAO-B) | IC₅₀ | p-Coumaric acid phenethyl ester | 13 nM[7] |

| Cinnamic Acid Amides | Staphylococcus aureus | MIC | Caffeic acid amide | < 100 µM[5] |

| Cinnamic Acid Amides | DPPH radical scavenging | EC₅₀ | Ferulic acid amide | < 100 µM[5] |

Workflow for the Synthesis of Cinnamic Acid Amides:

Caption: Workflow for cinnamic acid amide synthesis.

Application Note 3: Synthesis of Bioactive Tetrazole Derivatives via [3+2] Cycloaddition

Background:

The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group and exhibiting a range of biological activities, including antimicrobial and antihypertensive properties.[8][9] The cyanomethyl group of the precursor can be readily converted into a tetrazole ring via a [3+2] cycloaddition reaction with an azide source.

Experimental Protocol:

Materials:

-

Tert-butyl 4-(cyanomethyl)cinnamate

-

Sodium azide (NaN₃)

-

Zinc(II) bromide (ZnBr₂) or Silica sulfuric acid

-

N,N-Dimethylformamide (DMF) or Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a solution of tert-butyl 4-(cyanomethyl)cinnamate (1.0 equivalent) in DMF or water, add sodium azide (1.5-3.0 equivalents).[10][11]

-

Add the catalyst, such as ZnBr₂ (0.5-1.0 equivalent) or silica sulfuric acid.[10][11]

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[10][11]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, acidify the mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by recrystallization or silica gel chromatography to yield the tetrazole derivative.

Table 2: Potential Antimicrobial Activity of Tetrazole Derivatives

| Compound Class | Organism | Bioactivity Metric (MIC) | Reference Compound | Reference Value |

| Tetrazole Derivatives | Escherichia coli | MIC | N-ribofuranosyl tetrazole derivative | 13.37 µM[12] |

| Tetrazole Derivatives | Staphylococcus aureus | MIC | N-ribofuranosyl tetrazole derivative | 15.06 µM[12] |

| Tetrazole Derivatives | Candida albicans | MIC | Tetrazole-S-alkyl-piperazine derivative | 3.90 µg/mL[13] |

Workflow for the Synthesis of Tetrazole Derivatives:

Caption: Workflow for tetrazole derivative synthesis.

Application Note 4: Reduction of the Nitrile to Access Phenethylamine Derivatives

Background:

The β-phenethylamine scaffold is a core component of many neurotransmitters and a wide array of pharmacologically active compounds, including antidepressants and anti-Parkinson's agents.[14] The cyanomethyl group of the precursor can be reduced to a 2-aminoethyl group, thus providing access to a novel class of phenethylamine derivatives.

Experimental Protocol:

Materials:

-

Tert-butyl 4-(cyanomethyl)cinnamate

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Hydrogen gas (for Raney Nickel reduction)

-

Aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure (using LiAlH₄):

-

To a suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF at 0 °C, add a solution of tert-butyl 4-(cyanomethyl)cinnamate (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the phenethylamine derivative.

Procedure (using Raney Nickel):

-

Dissolve tert-butyl 4-(cyanomethyl)cinnamate in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel slurry.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Once complete, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Table 3: Potential Bioactivities of Phenethylamine Derivatives

| Compound Class | Target/Activity | Bioactivity Metric | Reference Compound | Reference Value |

| Phenethylamines | Dopamine Receptor Agonist | Kᵢ | Dopamine | Varies by receptor subtype |

| Phenethylamines | Antidepressant Activity | In vivo models | Phenelzine | Varies by model |

| Phenethylamines | Appetite Suppression | In vivo models | Phentermine | Varies by model |

Workflow for the Synthesis of Phenethylamine Derivatives:

Caption: Workflow for phenethylamine derivative synthesis.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Study Antimicrobial Activities of Some Novel Tetrazole Derivatives [ejchem.journals.ekb.eg]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial and Antifungal Applications of Cinnamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial and antifungal properties.[1][2][3] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, offer a versatile scaffold for the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.[3] This document provides detailed application notes, quantitative data summaries, and experimental protocols related to the antimicrobial and antifungal applications of cinnamate derivatives.

Mechanism of Action

Cinnamate derivatives exert their antimicrobial and antifungal effects through multiple mechanisms, making them promising candidates for overcoming resistance. Key mechanisms include:

-

Cell Membrane Disruption: Cinnamate derivatives can interact with and disrupt the integrity of microbial cell membranes. In fungi, this often involves direct interaction with ergosterol, a crucial component of the fungal plasma membrane.[4][5] This disruption leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death.

-

Enzyme Inhibition: Certain cinnamate derivatives have been shown to inhibit specific microbial enzymes. A notable example is the inhibition of benzoate 4-hydroxylase (CYP53), a fungal enzyme involved in the detoxification of aromatic compounds.[6][7] By inhibiting this enzyme, the derivatives interfere with essential metabolic pathways of the fungi.

-

Intracellular Damage: Some derivatives can penetrate the microbial cell and cause damage to vital intracellular components, including nucleic acids and proteins.[5] This can interfere with DNA replication, protein synthesis, and other critical cellular processes.

Diagram: Proposed Antifungal Mechanism of Cinnamate Derivatives against Candida albicans

Caption: Proposed antifungal mechanism of cinnamate derivatives.

Quantitative Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) of various cinnamate derivatives against a range of pathogenic bacteria and fungi.

Table 1: Antifungal Activity of Cinnamate Derivatives against Candida albicans

| Derivative | Strain(s) | MIC (µg/mL) | Reference(s) |

| Methyl caffeate | ATCC-76645, LM-106, LM-23 | 128 | [8][9][10][11] |

| Methyl 2-nitrocinnamate | ATCC-76645, LM-106, LM-23 | 128 | [8][9][10][11] |

| Methyl biphenyl-2-carboxylate | LM-106, LM-23 | 128 | [8][9][11] |

| Methyl biphenyl-2-carboxylate | ATCC-76645 | 256 | [8][9][11] |

| Butyl cinnamate | ATCC-76485 | 626.62 µM | [5][12] |

| Ethyl cinnamate | ATCC-76485 | 726.36 µM | [5][12] |

| Methyl cinnamate | ATCC-76485 | 789.19 µM | [5][12] |

Table 2: Antibacterial Activity of Cinnamate Derivatives

| Derivative | Bacterial Strain | MIC (µM) | Reference(s) |

| 4-isopropylbenzylcinnamide | S. aureus (ATCC-35903) | 458.15 | [5] |

| Decyl cinnamate | S. aureus (ATCC-35903) | 550.96 | [5] |

| Benzyl cinnamate | S. aureus (ATCC-35903) | 537.81 | [5] |

| Butyl cinnamate | S. aureus (ATCC-35903) | 626.62 | [5] |

| Decyl cinnamate | S. epidermidis (ATCC-12228) | 550.96 | [5] |

| Benzyl cinnamate | S. epidermidis (ATCC-12228) | 537.81 | [5] |

| Decyl cinnamate | P. aeruginosa (ATCC-25853) | 550.96 | [5] |

| Benzyl cinnamate | P. aeruginosa (ATCC-25853) | 1075.63 | [5] |

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the antimicrobial and antifungal properties of cinnamate derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from methodologies described in several studies.[4][5][12]

Objective: To determine the lowest concentration of a cinnamate derivative that visibly inhibits the growth of a microorganism.

Materials:

-

Test cinnamate derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Workflow Diagram: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination using broth microdilution.

Procedure:

-

Preparation of Inoculum:

-

For bacteria, culture the strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

For fungi, grow the fungal strain on an appropriate agar medium. Harvest the spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of Cinnamate Derivatives:

-

Dissolve the cinnamate derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound and the positive control wells.

-

Add 200 µL of sterile broth to the negative control wells.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the cinnamate derivative at which there is no visible growth (turbidity) compared to the positive control. The results can be confirmed by measuring the optical density at 600 nm.

-

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of a cinnamate derivative that kills 99.9% of the initial microbial inoculum.

Materials:

-

Results from the MIC assay

-

Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile spreaders or loops

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate or spread the aliquot onto a fresh, drug-free agar plate.

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC or MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Checkerboard Assay for Synergistic Effects

This protocol is based on the checkerboard method mentioned in the literature.[4][5]

Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effects of combining a cinnamate derivative with a conventional antimicrobial agent.

Workflow Diagram: Checkerboard Assay

Caption: Workflow for the checkerboard synergy assay.

Procedure:

-

Prepare a 96-well microtiter plate with serial dilutions of the cinnamate derivative (Drug A) along the x-axis and a conventional antimicrobial agent (Drug B) along the y-axis.

-

Inoculate the plate with a standardized microbial suspension as described in the MIC protocol.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC for each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-